molecular formula C24H19ClN2O5 B2683656 3-(5-chloro-2-methoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide CAS No. 887894-66-8

3-(5-chloro-2-methoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2683656
CAS No.: 887894-66-8
M. Wt: 450.88
InChI Key: XCSKYXRBJNCBCW-UHFFFAOYSA-N
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Description

3-(5-chloro-2-methoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a synthetic organic compound characterized by its complex molecular structure, which includes a benzofuran core, chlorinated and methoxylated benzamido groups, and a methoxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-methoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde derivatives.

    Introduction of Chlorinated and Methoxylated Benzamido Groups: This step involves the acylation of the benzofuran core with 5-chloro-2-methoxybenzoic acid or its derivatives under conditions such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Attachment of Methoxyphenyl Moiety: The final step involves the amidation reaction with 3-methoxyaniline, facilitated by reagents like DCC (dicyclohexylcarbodiimide) and catalytic amounts of DMAP.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amide groups, potentially converting them into amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under conditions such as heating or the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-chloro-2-methoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for biochemical studies. It can be used to probe the function of specific biological pathways or to develop new bioactive molecules.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-methoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3-(5-chloro-2-methoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide: shares similarities with other benzofuran derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups in the benzamido moiety, along with the methoxyphenyl group, contributes to its unique reactivity and potential biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-[(5-chloro-2-methoxybenzoyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O5/c1-30-16-7-5-6-15(13-16)26-24(29)22-21(17-8-3-4-9-20(17)32-22)27-23(28)18-12-14(25)10-11-19(18)31-2/h3-13H,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSKYXRBJNCBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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